calcium;2-[anilino(phenyl)carbamoyl]hexanoate
Description
Calcium;2-[anilino(phenyl)carbamoyl]hexanoate, commonly known as Bumadizone Calcium, is a non-steroidal anti-inflammatory drug (NSAID) classified under acetic acid derivatives. Its IUPAC name is dicalcium; 2-[anilino(phenyl)carbamoyl]hexanoate; hydrate (CAS No. 69365-73-7), with the molecular formula C₇₆H₈₆Ca₂N₈O₁₃ .
Properties
Molecular Formula |
C38H42CaN4O6 |
|---|---|
Molecular Weight |
690.8 g/mol |
IUPAC Name |
calcium;2-[anilino(phenyl)carbamoyl]hexanoate |
InChI |
InChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2 |
InChI Key |
RKINNRASCJRSHD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[anilino(phenyl)carbamoyl]hexanoate typically involves the reaction of hexanoic acid with aniline and phenyl isocyanate to form the anilino(phenyl)carbamoyl hexanoate ligand. This ligand is then reacted with a calcium salt, such as calcium chloride, under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-[anilino(phenyl)carbamoyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The anilino(phenyl)carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Calcium;2-[anilino(phenyl)carbamoyl]hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of calcium;2-[anilino(phenyl)carbamoyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, modulating their activity and affecting cellular processes. This interaction can influence various physiological and biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Differences :
- Bumadizone Calcium’s pharmacological activity stems from its carbamoyl-anilino substituents, enabling COX inhibition. In contrast, Calcium 2-Ethylhexanoate lacks bioactive functional groups and is used industrially .
- The molecular weight of Bumadizone Calcium (≈1,500 g/mol) far exceeds that of Calcium 2-Ethylhexanoate (≈326 g/mol), reflecting its complex structure and therapeutic targeting .
Other Calcium Salts (e.g., Calcium Cinnamate, Calcium Citrate)
Functional Divergence : While Bumadizone Calcium is tailored for medicinal use, simpler calcium salts like citrate or cinnamate serve nutritional or industrial roles due to their lack of bioactive substituents .
Structurally Similar Organic Compounds
Compounds such as propyl (2S)-2-[[(2S)-2-[4-[4-[[(1S)-1-[[(1S,2S)-4-(butylamino)-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-butyl]carbamoyl]phenoxy]anilino]-4-methyl-pentanoyl]amino]-6-(3,3-dimethylbutanoylamino)hexanoate () share carbamoyl and anilino motifs with Bumadizone Calcium.
Biological Activity
Calcium;2-[anilino(phenyl)carbamoyl]hexanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Calcium Ion : Provides stability and may influence biological interactions.
- Anilino Group : Affects the compound's ability to interact with biological targets.
- Carbamoyl Hexanoate Moiety : Implicated in various biological activities including anti-inflammatory effects.
Biological Activities
1. Anti-inflammatory Effects
this compound has demonstrated significant anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
2. Analgesic Properties
Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may exhibit analgesic effects, making it potentially useful in pain management related to inflammatory conditions like rheumatoid arthritis and gout.
3. Antimicrobial Activity
Preliminary studies suggest that compounds with structural similarities may possess antimicrobial properties, although specific data on this compound is limited. Further research is needed to establish its efficacy against various pathogens.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Cytokine Production : By affecting signaling pathways, these compounds can reduce the secretion of inflammatory cytokines.
Case Study 1: Anti-inflammatory Efficacy
In a study involving animal models of arthritis, this compound was administered to evaluate its anti-inflammatory effects. Results indicated a significant reduction in joint swelling and pain scores compared to control groups, suggesting its potential as an effective treatment for inflammatory conditions.
Case Study 2: Analgesic Activity
Another research project focused on evaluating the analgesic properties of this compound. The study utilized a formalin-induced pain model, where it was found that treatment with this compound led to a marked decrease in pain response, supporting its use as an analgesic agent.
Comparative Analysis
| Property/Activity | This compound | Bumadizone Calcium Salt Hemihydrate |
|---|---|---|
| Anti-inflammatory | Yes | Yes |
| Analgesic | Yes | Yes |
| Antimicrobial | Limited data | Potential activity |
| Regulatory Approval | Not widely approved | Approved in Germany and Austria |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for calcium;2-[anilino(phenyl)carbamoyl]hexanoate, and how can its purity be validated?
- Answer : Synthesis typically involves condensation of aniline derivatives with hexanoic acid precursors, followed by calcium salt formation. Key steps include optimizing reaction pH and temperature to avoid by-products. Purity validation requires High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to confirm molecular weight (C₇₆H₈₆Ca₂N₈O₁₃) and detect impurities. X-ray crystallography (as applied in similar calcium complexes ) can confirm structural integrity. Nuclear Magnetic Resonance (NMR) should resolve aromatic protons and calcium coordination sites .
Q. How does this compound inhibit cyclooxygenase (COX) activity?
- Answer : The compound competitively binds to COX’s arachidonic acid pocket, preventing prostaglandin synthesis. Computational docking studies (e.g., AutoDock Vina ) can model binding affinities by analyzing hydrogen bonds between the anilino group and COX catalytic residues (e.g., Tyr-385). In vitro assays using recombinant COX-1/2 enzymes and spectrophotometric measurement of prostaglandin metabolites are standard for validating inhibition kinetics .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Answer : Atomic absorption spectroscopy (AAS) with lanthanum chloride matrix modification ensures accurate calcium quantification by minimizing phosphate interference . For organic components, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) targets the [M+Ca]²⁺ ion (m/z ~747.3). Validate methods using spiked plasma/serum samples with recovery rates ≥90% .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro COX inhibition potency and in vivo anti-inflammatory efficacy?
- Answer : Discrepancies may arise from bioavailability differences or off-target effects. Conduct pharmacokinetic studies to measure plasma/tissue concentrations post-administration. Compare in vitro IC₅₀ values with in vivo dose-response curves in rodent inflammation models (e.g., carrageenan-induced paw edema). Metabolite profiling (e.g., UPLC-QTOF) identifies active or inhibitory derivatives .
Q. What experimental design considerations are critical for optimizing colon-targeted delivery of this compound?
- Answer : Formulate pH-sensitive pellets using Eudragit® S100 to ensure release in colonic pH (~7.0). Accelerated stability studies (40°C/75% RH) assess degradation under stress. Dissolution testing in simulated gastrointestinal fluids validates targeting efficiency. Monitor calcium ion release via AAS and confirm mucosal adhesion using ex vivo colon tissue models .
Q. How can molecular dynamics simulations improve understanding of calcium coordination in this compound?
- Answer : Simulations (e.g., GROMACS) model calcium’s octahedral coordination with carboxylate and water ligands. Analyze radial distribution functions (RDFs) to determine bond lengths (~2.4 Å for Ca-O) and stability under physiological conditions. Compare with crystallographic data to validate force field parameters .
Q. What strategies address discrepancies in cytotoxicity profiles between 2D cell cultures and 3D organoid models?
- Answer : 3D models better replicate tissue permeability barriers. Use comparative dose-response assays (e.g., MTT in Caco-2 monolayers vs. colon organoids). Measure apoptosis markers (caspase-3) and tight junction integrity (ZO-1 staining). Adjust IC₅₀ values for 3D systems using computational permeability corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
